The compound can be sourced from various synthetic methods that involve the manipulation of isoquinoline derivatives. It falls under the classification of nitrogen-containing heterocycles and is specifically categorized as a bicyclic compound due to its fused ring structure. Its molecular formula is with a molecular weight of approximately 198.22 g/mol .
The synthesis of 2H-Pyrazino[2,1-a]isoquinoline involves several methodologies that leverage the unique reactivity of its precursor compounds. One notable method includes:
The molecular structure of 2H-Pyrazino[2,1-a]isoquinoline features a fused bicyclic framework consisting of a pyrazine and isoquinoline moiety.
2H-Pyrazino[2,1-a]isoquinoline participates in several chemical reactions that enhance its utility in synthetic organic chemistry.
The mechanism of action for 2H-Pyrazino[2,1-a]isoquinoline is primarily linked to its interaction with specific biological targets in the body.
The physical properties of 2H-Pyrazino[2,1-a]isoquinoline include:
The applications of 2H-Pyrazino[2,1-a]isoquinoline are diverse and primarily focused on medicinal chemistry.
Ongoing research aims to elucidate further therapeutic applications while optimizing synthesis methods to enhance yield and selectivity.
The pyrazino[2,1-a]isoquinoline scaffold emerged as a privileged structure in medicinal chemistry following the discovery of praziquantel (PZQ) in the 1970s. As the first anthelmintic drug featuring this core, PZQ revolutionized schistosomiasis treatment and highlighted the scaffold's bioactivity potential [6]. The subsequent four decades witnessed strategic diversification of this heterocyclic system, driven by needs to overcome limitations of early derivatives—such as variable cure rates and inactivity against immature parasites [6]. Key innovations included:
Table 1: Milestones in Pyrazino[2,1-a]isoquinoline Development
Year | Advancement | Significance |
---|---|---|
1980 | Praziquantel approval | Validated scaffold for antiparasitic applications |
2010 | Antifungal derivatives (e.g., compound 7c) | Demonstrated >30% potency increase vs. fluconazole |
2022 | PZQ-sulfonamide hybrids | Achieved dual-target inhibition for parasitic diseases |
2024 | (R)-enantiomer resolution | Enabled chiral-specific activity optimization |
The core scaffold comprises a pyrazine ring fused to isoquinoline, creating a rigid tetracyclic system. The target compound, (R)-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline dihydrochloride, features three critical modifications:
Table 2: Structural Comparison of Key Isomers
Variant | Saturation | Stereochemistry | Bioactivity Profile |
---|---|---|---|
2H-Pyrazino[2,1-a]isoquinoline | Fully unsaturated | Planar | Limited bioactivity |
(R)-hexahydro derivative | Partially saturated | (R)-11b | Enhanced target selectivity |
9-Fluoro-hexahydro analog | Partially saturated | Racemic | PARP inhibition (IC₅₀ = 12 nM) |
The hexahydro-pyrazino[2,1-a]isoquinoline core exhibits multifaceted bioactivity, modulated by substituents and stereochemistry:
Table 3: Biological Data for Representative Derivatives
Biological Target | Derivative | Potency | Mechanistic Insight |
---|---|---|---|
Fungal CYP51 | C4-Heptyl analog 7c | MIC = 0.5 μg/mL | Disrupts membrane integrity |
S. mansoni carbonic anhydrase | Hybrid compound 30 | Ki = 7.8 nM | Zinc-coordinating sulfonamide warhead |
Human PARP-1 | 9-Fluoro analog | IC₅₀ = 12 nM | Halogen bonding with His residue |
Comprehensive Compound Index
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7